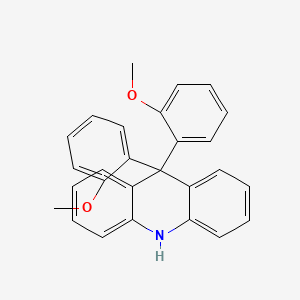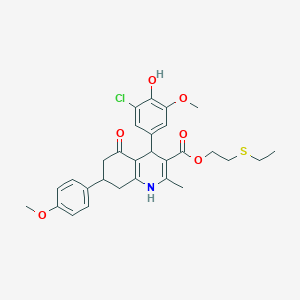![molecular formula C19H19NO2 B5119698 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5119698.png)
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline, also known as DMEQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging cellular structures. This compound has been shown to be highly selective for lipid membranes and can be used to visualize the structure and dynamics of these membranes in living cells.
Mechanism of Action
The mechanism of action of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline is not fully understood, but it is thought to involve its interaction with lipid membranes. This compound has been shown to insert into lipid bilayers and to affect the fluidity and permeability of these membranes. This may explain its ability to act as a fluorescent probe for lipid membranes.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects, including its ability to affect lipid membrane structure and dynamics. It has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes. In addition, this compound has been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline in lab experiments is its specificity for lipid membranes. This makes it a valuable tool for studying the structure and dynamics of these membranes in living cells. However, there are also some limitations to its use, including its potential toxicity and the need for careful optimization of experimental conditions.
Future Directions
There are many potential future directions for research on 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to visualize other cellular structures or to study the interactions between different molecules in living cells. Another area of interest is the development of new methods for synthesizing this compound or related compounds, which could lead to improved purity and yield. Finally, there is also potential for the use of this compound in drug development, particularly in the area of cancer therapeutics.
Synthesis Methods
The synthesis of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline involves several steps, including the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 8-chloroquinoline in the presence of a base to form this compound. The purity of the compound can be improved through recrystallization or column chromatography.
properties
IUPAC Name |
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-8-9-15(2)18(13-14)22-12-11-21-17-7-3-5-16-6-4-10-20-19(16)17/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIMAWLNXFELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate](/img/structure/B5119631.png)

![2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5119643.png)

![8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5119658.png)


![N-[4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B5119677.png)
![4'-(2,5-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5119682.png)
![5-benzyl-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5119690.png)
![2-methyl-3-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5119723.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)